N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate

Description

Systematic Nomenclature and Regulatory Classification

The systematic IUPAC name for the free base form of this compound is N-(2-aminoethyl)-2-(benzyl(phenyl)amino)acetamide , reflecting its branched amide structure with a benzyl-phenylamino substituent and a terminal aminoethyl group. The maleate salt is formally designated as N-(2-aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate , indicating the protonation of the primary amine group by maleic acid (C₄H₄O₄).

Regulatory classifications under the European Union’s REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework exempt this compound from mandatory registration due to its low annual production volume and its primary use as a laboratory intermediate. The substance is categorized under "basic intermediates" and is explicitly restricted from food or drug applications, limiting its handling to controlled research environments.

Molecular Architecture: Functional Group Analysis and Stereochemical Considerations

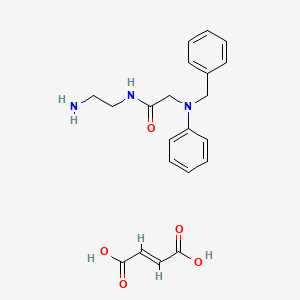

The molecular architecture of this compound comprises three distinct functional regions (Figure 1):

- Acetamide backbone : Central to the structure, the acetamide group (–NH–C(=O)–) facilitates hydrogen bonding and participates in salt formation with maleic acid.

- Benzyl-phenylamino substituent : A tertiary amine (–N(benzyl)(phenyl)–) introduces steric bulk and aromatic π-system interactions.

- Aminoethyl side chain : The terminal –NH₂ group, protonated in the maleate salt, enhances water solubility through ionic interactions.

The free base has a molecular formula of C₁₇H₂₁N₃O and a molecular weight of 283.37 g/mol . The maleate salt adds a stoichiometric equivalent of maleic acid (C₄H₄O₄), resulting in a combined formula of C₂₁H₂₅N₃O₅ and a molecular weight of 399.45 g/mol .

Stereochemical analysis reveals no chiral centers in the free base or maleate salt, as confirmed by the absence of stereodescriptors in crystallographic or synthetic literature. The planar geometry of the benzyl-phenylamino group and the flexibility of the aminoethyl side chain preclude significant stereoisomerism.

Crystallographic Studies and Solid-State Characterization

No experimental crystallographic data for this compound or its free base are available in the provided sources. However, solid-state characterization of related acetamide derivatives suggests that the maleate salt likely forms a crystalline lattice stabilized by ionic interactions between the protonated amine and maleate anions, as well as hydrogen bonds involving the amide and carboxylate groups.

The free base is described as a solid at room temperature, though its melting point and polymorphic behavior remain undocumented. In contrast, the maleate salt’s enhanced crystallinity is inferred from its classification as a "bench-stable" intermediate in synthetic workflows, a property typical of acid-base salts.

Comparative Analysis of Maleate Salt vs. Free Base Formulations

The maleate salt and free base forms exhibit distinct physicochemical profiles, as summarized in Table 1.

Table 1: Comparative properties of this compound and its free base

| Property | Free Base | Maleate Salt |

|---|---|---|

| Molecular Formula | C₁₇H₂₁N₃O | C₂₁H₂₅N₃O₅ |

| Molecular Weight (g/mol) | 283.37 | 399.45 |

| Solubility | Limited aqueous solubility | Enhanced water solubility |

| Stability | Prone to oxidation | Stabilized ionic lattice |

| Regulatory Status | REACH-exempt | REACH-exempt |

The maleate salt’s improved aqueous solubility arises from the ionic dissociation of the protonated amine and maleate anion in polar solvents, a critical advantage in synthetic purification steps. Conversely, the free base’s lipophilic nature makes it more suitable for organic-phase reactions. Both forms share the same REACH exemption status due to their non-pharmaceutical applications.

Properties

Molecular Formula |

C21H25N3O5 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C17H21N3O.C4H4O4/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15;5-3(6)1-2-4(7)8/h1-10H,11-14,18H2,(H,19,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

KLWQMCCSTDJOLF-WLHGVMLRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Reactions

The most widely reported method involves the reaction of 2-(benzyl(phenyl)amino)acetic acid with ethylenediamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. This approach leverages the efficiency of DCC to activate carboxylic acids for nucleophilic substitution.

Reaction Steps :

- Activation : 2-(benzyl(phenyl)amino)acetic acid is dissolved in dichloromethane (DCM) or dimethylformamide (DMF) with DCC.

- Coupling : Ethylenediamine is added, and the mixture is stirred at room temperature (20–25°C) for 12–24 hours.

- Workup : The reaction mixture is filtered to remove dicyclohexylurea (DCU) byproduct, followed by solvent evaporation and purification.

Key Parameters :

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Solvent | DCM or DMF | High | |

| Temperature | 20–25°C | >80% | |

| Reaction Time | 12–24 hours |

This method is favored for its simplicity and scalability, though residual DCU may require additional purification steps.

Schotten-Baumann Condensation

An alternative method employs chloroacetyl chloride intermediates, as described in U.S. Patent 3,518,274. This route involves two stages:

- Chloroamide Formation : Reaction of chloroacetyl chloride with benzylamine under basic conditions (e.g., NaOH in benzene).

- Amination : Subsequent reaction with 4-phenylpiperidine or similar amines to introduce the benzyl(phenyl)amino group.

Stepwise Synthesis :

- Chloroacetyl Intermediate :

$$

\text{ClCH}2\text{COCl} + \text{BnNH}2 \xrightarrow{\text{NaOH, benzene}} \text{BnNHCOCH}_2\text{Cl}

$$ - Amination :

$$

\text{BnNHCOCH}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DMF, reflux}} \text{BnNHCOCH}2\text{NHCH}2\text{CH}2\text{NH}_2

$$

Yield Considerations :

Reductive Amination

Though less commonly applied to this specific compound, reductive amination has been explored for analogous benzamide derivatives. For example, PMC5419589 describes the use of N-Boc-2-aminoacetaldehyde and aniline derivatives under reducing conditions (e.g., NaBH₃CN).

General Protocol :

- Reductive Alkylation : Aniline reacts with N-Boc-2-aminoacetaldehyde in the presence of a reducing agent.

- Boc Deprotection : Hydrochloric acid in dioxane removes the Boc group, yielding the free amine.

Advantages :

- Enables modular synthesis of diverse amide derivatives.

- Limitations : Requires stringent anhydrous conditions to prevent side reactions.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial processes often employ continuous flow systems to enhance efficiency. Key advantages include:

- Temperature Control : Precise regulation of exothermic reactions (e.g., DCC-mediated couplings).

- Catalyst Recycling : Phase-transfer catalysts (PTCs) or immobilized enzymes improve reagent utilization.

Case Study :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2–4 hours |

| Yield | ~70% | ~85% |

| Waste Generation | High (DCU, solvents) | Low |

Catalytic Systems

Patent CN101538223A highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems. For example:

- Base Addition : Aqueous NaOH or K₂CO₃ facilitates deprotonation of amines.

- PTC Role : Transfers reactive intermediates between organic and aqueous phases, enhancing interfacial reactions.

Performance Metrics :

| Catalyst | Molar Ratio (Catalyst:Substrate) | Rate Enhancement | Reference |

|---|---|---|---|

| Tetrabutylammonium | 1:100 | 3–5× |

Purification Techniques

Recrystallization

Maleate salt formation is critical for enhancing solubility and stability. Common protocols include:

- Salt Formation : Dissolve the free base in ethanol, add maleic acid, and precipitate the salt.

- Crystallization : Recrystallize from ethanol/water mixtures to remove impurities.

Solubility Data :

| Solvent | Solubility (Free Base) | Solubility (Maleate Salt) |

|---|---|---|

| Water | Low | High |

| Methanol | Moderate | High |

| Dichloromethane | High | Low |

Chromatography

High-performance liquid chromatography (HPLC) and flash chromatography are used for final purification.

HPLC Protocol :

| Parameter | Condition |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | 0.1% TFA in ACN/H₂O (60:40) |

| Flow Rate | 1 mL/min |

| Detection | UV at 254 nm |

Retention Time : ~8–10 minutes for the maleate salt.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

- Amide Proton : δ 8.2–8.5 ppm (singlet).

- Aminoethyl Group : δ 3.2–3.5 ppm (multiplet).

- Benzyl and Phenyl Groups : δ 6.8–7.5 ppm (aromatic protons).

¹³C NMR :

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| N–H (Amide) | 3300–3350 |

| C=O (Amide) | 1650–1670 |

| C=O (Maleate) | 1680–1720 |

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl(phenyl)amino moiety can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reagents for other substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate has a molecular formula of and a molecular weight of approximately 399.4 g/mol. It features an aminoethyl side chain linked to a benzyl-phenyl amino group, contributing to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions due to its functional groups, particularly the amine and acetamide moieties, allowing for the synthesis of derivatives with enhanced biological activity.

Pharmaceutical Research Applications

-

Antihistaminic Properties :

- This compound is recognized for its antihistaminic effects, which are crucial in treating allergic reactions and conditions like hay fever. Its structural similarity to Antazoline, an established antihistamine, suggests potential use in developing new antihistaminic agents.

-

Neuroprotection :

- The compound has demonstrated neuroprotective effects against hypoxia and N-methyl-D-aspartate (NMDA) toxicity in neuronal cultures. This is achieved through a voltage-dependent blockade of NMDA receptors, which are vital in excitatory neurotransmission. Additionally, it may inhibit presynaptic calcium channels, reducing glutamate release and further contributing to its neuroprotective mechanisms .

-

Anticancer and Antimicrobial Activities :

- Preliminary studies indicate that derivatives of this compound exhibit anticancer and antimicrobial properties. The compound's ability to form salts with acids enhances its potential as a drug candidate.

Research on this compound has focused on its interactions with various biological targets:

- Binding Affinity Studies : Investigations into the compound's binding affinity at NMDA receptors help elucidate its mechanism of action and potential side effects when used pharmacologically.

- Comparative Analysis : Comparisons with structurally similar compounds reveal unique neuroprotective mechanisms that distinguish it from other antihistamines or neuroprotective agents .

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Neuroprotection : A study demonstrated that the compound effectively protects neuronal cultures from NMDA-induced excitotoxicity, suggesting its potential for treating neurodegenerative diseases .

- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of synthesized derivatives, showing promising results against various bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The aminoethyl group can form hydrogen bonds with target molecules, while the benzyl(phenyl)amino moiety can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of functionalized acetamides, which exhibit diverse biological and industrial applications. Below is a comparative analysis with structurally analogous compounds (Table 1):

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

The maleate counterion improves aqueous solubility relative to hydrochloride salts (e.g., N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride), which may influence bioavailability .

Toxicological Gaps: Unlike the well-studied N-(3-aminopropyl)acetamide, the target compound’s toxicological profile remains uncharacterized, mirroring the uncertainty seen in 2-Cyano-N-[(methylamino)carbonyl]acetamide .

Physicochemical Properties

- Polar Surface Area (PSA) : A PSA of 58.36 Ų indicates moderate hydrogen-bonding capacity, which may limit blood-brain barrier penetration compared to smaller analogs .

Biological Activity

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate is a complex organic compound known for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₇H₂₁N₃O and a molecular weight of approximately 399.4 g/mol. The compound features an aminoethyl group, a benzyl-phenyl amino moiety, and an acetamide functional group. These structural elements contribute to its reactivity and biological activity, particularly through the formation of hydrogen bonds and hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or activator of various enzymes, modulating biochemical pathways essential for cellular functions. Its aminoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Biological Activities

This compound has demonstrated several notable biological activities:

Case Studies and Experimental Results

-

Trypanosoma brucei Inhibition : A related compound demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most effective analog had an in vitro EC50 of 0.001 μM and showed good bioavailability and brain exposure in mice .

Compound EC50 (μM) Bioavailability Selectivity Compound 73 0.001 High >30-fold over mammalian cells - Antihistaminic Activity : this compound has been studied for its antihistaminic effects, contributing to its pharmacological profile against allergic conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Antazoline | Imidazoline derivative | Stronger antihistaminic properties |

| Diphenhydramine | Ethanolamine derivative | Broader sedative effects |

| Promethazine | Phenothiazine derivative | Antipsychotic properties alongside antihistaminic |

| Chlorpheniramine | Alkylamine derivative | Shorter duration of action |

This comparison highlights how this compound may exhibit specific biological activities that differ from these similar compounds, particularly regarding receptor selectivity and pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.